1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-
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Overview
Description
1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- is a complex organic compound with the molecular formula C26H29N5 It is characterized by its unique structure, which includes an isoindole core and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the pyridinyl groups. Common reagents used in these reactions include pyridine derivatives, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindol-3-amine,hydrochloride (11): A related compound with similar structural features.
3-Amino-1H-isoindolehydrochloride: Another isoindole derivative with comparable properties.
Uniqueness
1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]- is unique due to its specific combination of isoindole and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61702-08-7 |
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Molecular Formula |
C26H29N5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(4-tert-butylpyridin-2-yl)-3-(4-tert-butylpyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C26H29N5/c1-25(2,3)17-11-13-27-21(15-17)29-23-19-9-7-8-10-20(19)24(31-23)30-22-16-18(12-14-28-22)26(4,5)6/h7-16H,1-6H3,(H,27,28,29,30,31) |
InChI Key |
JZRXHWFKTAXBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)C(C)(C)C)C4=CC=CC=C42 |
Origin of Product |
United States |
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